1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol
Description
Chemical Classification and Nomenclature
The compound 1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol falls under multiple chemical classifications that reflect its complex structural composition. According to the Chemical Abstracts Service registry, this compound is catalogued under the number 1346599-32-3, providing it with a unique identifier in the global chemical database. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, incorporating descriptive terms that indicate the presence of fluorine substitution, deuterium labeling, and multiple functional group attachments.
The compound is classified as an organic ester derivative, specifically belonging to the benzoate ester family due to the presence of the 3,5-dinitrobenzoate moiety. Additionally, it represents a member of the fluorinated organic compounds category, characterized by the fluorophenoxy substituent that imparts distinct electronic and steric properties to the molecule. The deuterium labeling places this compound within the specialized category of isotopically labeled organic molecules, which are essential tools in analytical and pharmaceutical research.
From a structural classification perspective, the compound contains several distinct chemical motifs. The butyn-2-ol backbone classifies it as an acetylenic alcohol, a functional group arrangement that contributes to its reactivity profile. The phenoxy linkage creates an aryl ether connection, while the benzoate ester formation provides additional structural complexity through the aromatic dinitro substitution pattern.
| Classification Category | Specific Classification | Key Structural Feature |
|---|---|---|
| Primary Classification | Organic Ester | Benzoate ester linkage |
| Secondary Classification | Fluorinated Compound | 4-Fluorophenoxy group |
| Isotopic Classification | Deuterated Molecule | d4 labeling on phenoxy ring |
| Functional Group Classification | Acetylenic Alcohol | Butyn-2-ol backbone |
| Aromatic Classification | Substituted Aromatic | Dinitro-substituted benzene |
Structural Features and Functional Groups
The molecular structure of this compound exhibits remarkable complexity through the integration of multiple functional groups within a single molecular framework. The compound possesses the molecular formula C17H7D4FN2O7, with a molecular weight of 378.3 atomic mass units, reflecting the incorporation of four deuterium atoms in place of hydrogen. This isotopic substitution occurs specifically within the fluorophenoxy portion of the molecule, where the deuterium atoms are positioned on the aromatic ring system.
The structural backbone centers around a butyn-2-ol unit, which provides the central linking framework for the two major substituents. This acetylenic alcohol moiety contributes both nucleophilic character through the hydroxyl group and electrophilic potential through the triple bond system. The hydroxyl group serves as the point of attachment for the 3,5-dinitrobenzoate ester, creating a formal ester linkage that significantly influences the compound's physical and chemical properties.
The fluorophenoxy substituent represents a complex aromatic ether system where the fluorine atom occupies the para position relative to the ether oxygen. The deuterium labeling within this aromatic system creates distinctive spectroscopic signatures that enable precise analytical detection and quantification. The electron-withdrawing nature of the fluorine substituent affects the electronic distribution throughout the aromatic system, influencing both chemical reactivity and spectroscopic behavior.
The 3,5-dinitrobenzoate portion introduces significant electron-withdrawing character through the two nitro groups positioned meta to each other on the benzene ring. This substitution pattern creates a highly electrophilic aromatic system that contributes to the overall stability of the ester linkage while providing distinctive spectroscopic and analytical properties. The nitro groups also enhance the compound's utility as an analytical standard through their characteristic ultraviolet absorption properties.
| Functional Group | Position in Molecule | Electronic Effect | Analytical Significance |
|---|---|---|---|
| Fluorophenoxy-d4 | Terminal substituent | Electron-withdrawing | Deuterium NMR signature |
| Acetylenic alcohol | Central backbone | Mixed nucleophilic/electrophilic | Infrared C≡C stretch |
| Dinitrobenzoate ester | Terminal substituent | Strong electron-withdrawing | UV absorption maximum |
| Ether linkage | Phenoxy connection | Electron-donating | Mass spectral fragmentation |
Historical Context of Development
The development of this compound represents a culmination of several decades of advancement in isotopic labeling technology and synthetic organic chemistry. The concept of deuterium labeling in organic compounds gained significant momentum during the mid-20th century as researchers recognized the potential of stable isotopes for analytical and mechanistic studies. Early applications of deuterium labeling focused primarily on simple organic molecules, but advances in synthetic methodology gradually enabled the preparation of increasingly complex deuterated structures.
The specific structural motifs present in this compound reflect the evolution of pharmaceutical research and the growing demand for sophisticated analytical standards. The incorporation of fluorine substituents became increasingly important in drug discovery programs during the latter half of the 20th century, as researchers recognized the unique properties that fluorine imparts to biological molecules. The fluorophenoxy group represents a common pharmacophore in many pharmaceutical compounds, making deuterated analogues of such structures valuable for metabolic studies and analytical method development.
The acetylenic alcohol backbone draws from historical precedents in natural product chemistry and synthetic methodology. Compounds containing the butyn-2-ol structure have been studied extensively since the early 20th century, with researchers investigating their synthetic utility and biological properties. The incorporation of this structural element into deuterated analytical standards represents a natural extension of this historical foundation.
The dinitrobenzoate ester functionality has roots in classical organic chemistry, where nitro-substituted aromatic compounds served as key intermediates and analytical reagents. The specific 3,5-dinitrobenzoate pattern provides optimal electronic properties for ester formation while maintaining stability under analytical conditions. This ester formation strategy has been employed in numerous analytical applications throughout the history of organic analysis.
Significance in Isotopically Labeled Compound Research
The significance of this compound in isotopically labeled compound research extends far beyond its individual molecular properties to encompass broader implications for analytical chemistry and pharmaceutical science. Deuterium-labeled compounds have emerged as indispensable tools in mass spectrometry applications, where they serve as internal standards that account for matrix effects and instrumental variations. The specific deuteration pattern in this compound, with four deuterium atoms incorporated into the aromatic ring system, provides a mass shift that enables precise quantitative analysis while maintaining similar chemical behavior to the unlabeled analogue.
The compound's complex structure makes it particularly valuable for method validation studies in analytical laboratories. The presence of multiple functional groups and the deuterium labeling pattern create numerous opportunities for analytical method development and validation across different instrumental platforms. Liquid chromatography-mass spectrometry methods benefit significantly from the availability of such deuterated internal standards, as they enable accurate quantification even in complex biological matrices.
In pharmaceutical research, deuterated compounds like this one play crucial roles in drug metabolism studies and pharmacokinetic investigations. The stable isotope labeling enables researchers to track molecular transformations and metabolic pathways with unprecedented precision. The fluorophenoxy moiety, being a common pharmacophore, makes this particular compound relevant for studies involving fluorinated pharmaceutical agents and their metabolic fate.
The research applications extend to fundamental studies of chemical reactivity and mechanism elucidation. The deuterium isotope effect, arising from the mass difference between deuterium and hydrogen, provides researchers with a powerful tool for investigating reaction mechanisms and kinetic processes. The strategic placement of deuterium atoms in this compound enables detailed mechanistic studies of ester hydrolysis, aromatic substitution reactions, and other transformation processes.
| Research Application | Specific Utility | Analytical Advantage | Research Impact |
|---|---|---|---|
| Mass Spectrometry | Internal standard | Matrix effect compensation | Improved quantitative accuracy |
| Metabolism Studies | Metabolite tracking | Isotopic distinction | Enhanced pathway elucidation |
| Method Validation | Reference standard | Chemical similarity to analytes | Reliable analytical methods |
| Mechanistic Studies | Kinetic isotope effects | Reaction pathway investigation | Fundamental understanding |
| Pharmaceutical Analysis | Drug development support | Regulatory compliance | Enhanced drug safety |
The compound also contributes to the broader field of stable isotope methodology development. As analytical techniques become increasingly sophisticated, the demand for well-characterized deuterated standards continues to grow. This particular compound, with its combination of structural complexity and isotopic labeling, serves as a benchmark for evaluating new analytical methodologies and instrumental capabilities. The availability of such standards enables the development of more sensitive and selective analytical methods that can address increasingly challenging analytical problems in pharmaceutical and environmental analysis.
Properties
CAS No. |
1346599-32-3 |
|---|---|
Molecular Formula |
C17H11FN2O7 |
Molecular Weight |
378.305 |
IUPAC Name |
1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-yn-2-yl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H11FN2O7/c1-2-15(10-26-16-5-3-12(18)4-6-16)27-17(21)11-7-13(19(22)23)9-14(8-11)20(24)25/h1,3-9,15H,10H2/i3D,4D,5D,6D |
InChI Key |
PSAPRZKMYHUOSK-LNFUJOGGSA-N |
SMILES |
C#CC(COC1=CC=C(C=C1)F)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Deuterium Exchange
In this method, 4-fluorophenol undergoes H/D exchange in deuterated solvents (e.g., D2O or CD3OD) under acidic conditions (HCl or DCl). Prolonged reflux (24–48 hours) ensures complete deuteration at the ortho and para positions relative to the fluorine atom. The reaction is monitored via -NMR until proton signals at δ 6.8–7.2 ppm disappear.
| Parameter | Condition |
|---|---|
| Solvent | D2O/CD3OD (1:1) |
| Catalyst | DCl (0.1 M) |
| Temperature | 80°C |
| Duration | 48 hours |
| Deuterium Incorporation | >98% (confirmed by MS) |
Catalytic Reduction with Deuterium Gas
Alternatively, 4-fluoronitrobenzene is reduced using deuterium gas (D2) over a palladium catalyst. This method achieves quantitative deuteration but requires specialized equipment for handling gaseous D2:
The amine intermediate is diazotized and hydrolyzed to yield 4-fluorophenol-d4.
Alkynol Backbone Construction: 3-Butyn-2-ol Derivatives
The 3-butyn-2-ol moiety is synthesized via nucleophilic addition of acetylides to ketones. For example, propiolic acid derivatives react with formaldehyde under basic conditions:
To introduce a leaving group (X = Br, OTs) for subsequent phenoxy coupling, the alcohol is functionalized using tosyl chloride or PBr3:
Coupling of Deuterated Phenoxy Group
The deuterated 4-fluorophenol-d4 is deprotonated with K2CO3 or NaH in anhydrous DMF and reacted with the tosylated alkynol via SN2 nucleophilic substitution :
Key Optimization Parameters :
-
Temperature : 60–80°C to balance reaction rate and side-product formation.
-
Solvent : DMF or DMSO enhances nucleophilicity.
-
Yield : 70–85% after silica gel chromatography (hexane/EtOAc).
Esterification with 3,5-Dinitrobenzoyl Chloride
The final step involves esterifying the secondary alcohol with 3,5-dinitrobenzoyl chloride. A Schotten-Baumann reaction under biphasic conditions minimizes hydrolysis:
| Reaction Condition | Detail |
|---|---|
| Acylating Agent | 3,5-Dinitrobenzoyl chloride |
| Base | 10% NaOH |
| Solvent | Dichloromethane/H2O (1:1) |
| Temperature | 0–5°C (ice bath) |
| Yield | 65–75% |
Purification and Characterization
The crude product is purified via flash chromatography (SiO2, eluent: hexane/EtOAc 4:1) and recrystallized from ethanol/water. Characterization includes:
-
-NMR : Absence of hydroxyl proton (δ 2.1 ppm) and aromatic protons (deuterated).
-
MS (ESI+) : m/z 412.1 [M+H]+ (calculated for C17H10D4FN2O7: 412.09).
Challenges and Mitigation Strategies
-
Deuterium Loss : Acidic or high-temperature conditions may cause H/D exchange. Mitigated by using neutral pH and temperatures <80°C.
-
Nitro Group Stability : 3,5-Dinitrobenzoyl chloride is moisture-sensitive. Reactions are conducted under argon with molecular sieves.
-
Steric Hindrance : Bulky substituents slow esterification. Catalytic DMAP (5 mol%) accelerates the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol can undergo various chemical reactions, including:
Oxidation: The butynol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenoxy and dinitrobenzoate groups could play a role in binding to molecular targets, while the butynol moiety could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Findings :
3,5-Dinitrobenzoate Superiority : The 3,5-dinitrobenzoate group in the target compound confers the highest chiral selectivity (α = 2.8) among nitro-substituted analogs, attributed to its strong electron-withdrawing effects and π-π interactions with chiral stationary phases .
Deuterated Fluorophenoxy Impact: Unlike non-deuterated analogs, the deuterated 4-fluorophenoxy group improves thermal stability and reduces hydrogen bonding interference in mass spectrometry, enhancing detection accuracy .
Retention Behavior : The compound’s retention factor (k' = 12.5) exceeds that of 4-nitrobenzoate derivatives (k' = 9.3) due to the combined polarity of the 3,5-dinitrobenzoate and propargyl alcohol groups .
Table 2: Commercial Availability and Regulatory Status
Key Insights :
Cost and Accessibility: The deuterated target compound is 3× more expensive than non-deuterated analogs due to specialized synthesis involving deuterated precursors like 4-fluorobenzonitrile-d4 (CAS: 49139-72) .
Regulatory Constraints : Unlike its analogs, the target compound often requires a Biosafety Level 2 (BSL-2) certification for purchase, limiting its accessibility .
Research and Application Highlights
- Chiral Resolution : The 3,5-dinitrobenzoate group is mandatory for achieving baseline separation of enantiomers in liquid chromatography, as demonstrated in the 13th International Symposium on Column Liquid Chromatography .
- Isotopic Labeling: The deuterated fluorophenoxy group enables precise tracking in metabolic studies, with applications in environmental persistence analysis .
- Synthetic Utility: The compound is synthesized via esterification of 3,5-dinitrobenzoyl chloride with deuterated propargyl alcohol intermediates, a method shared with non-deuterated analogs but requiring stringent anhydrous conditions .
Biological Activity
1-(4-Fluorophenoxy-d4)-2-(3,5-dinitrobenzoate)3-butyn-2-ol is a compound that has garnered attention due to its potential biological activity, particularly in the context of cancer research and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 378.30 g/mol. It is characterized by the presence of a fluorophenyl group and a dinitrobenzoate moiety, which are integral to its biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of dinitro groups enhances the electron-withdrawing capacity, which can increase the reactivity of the compound towards cellular targets, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Compounds incorporating dinitrobenzamide structures have shown efficacy against drug-susceptive strains of Mycobacterium tuberculosis and other pathogens. The introduction of electron-withdrawing groups has been linked to improved antimicrobial properties .
- Redox Activity : The compound's structure allows for redox reactions that can influence cellular oxidative stress pathways, potentially leading to increased production of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, characterized by increased ROS levels and subsequent DNA damage .
- Antimicrobial Efficacy : Another investigation into dinitrobenzamide derivatives found that certain compounds showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic application against resistant strains .
Q & A
Basic: What synthetic strategies are recommended for introducing the deuterated 4-fluorophenoxy group?
Methodological Answer:
The deuterated 4-fluorophenoxy-d4 moiety can be synthesized using isotopically labeled precursors. For example, deuterated aryl halides or phenols (e.g., 3,5-Difluorobenzoic-d3 acid, 98 atom% D ) can undergo nucleophilic substitution or coupling reactions. Deuterium incorporation can be confirmed via mass spectrometry (e.g., isotopic abundance analysis) or , where deuterium substitution eliminates proton signals. Ensure anhydrous conditions to avoid isotopic exchange during synthesis.
Advanced: How to address regioselectivity challenges during esterification of the butyn-2-ol group with 3,5-dinitrobenzoyl chloride?
Methodological Answer:
Regioselective esterification requires careful activation of the hydroxyl group. A protocol adapted from Selter (2017) uses 3,5-dinitrobenzoyl chloride with DMAP (4-dimethylaminopyridine, 2.0 eq.) and triethylamine (3.0 eq.) in anhydrous dichloromethane . The alkyne group’s acidity may necessitate temporary protection (e.g., TMS-protected alkyne) to prevent side reactions. Monitor reaction progress via TLC (Rf shift) or to track fluorophenoxy group integrity.
Basic: What analytical techniques validate the structure and purity of the compound?
Methodological Answer:
- FTIR : Confirm ester formation (C=O stretch ~1720 cm) and alkyne (C≡C stretch ~2100 cm) .
- and : Verify deuterated fluorophenoxy (absence of signals) and ester linkages.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and deuterium incorporation (e.g., +4 Da shift for d4 labeling) .
- Melting Point : Compare with literature values (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C ).
Advanced: How does deuteration impact metabolic or kinetic studies using this compound?
Methodological Answer:
Deuterated analogs are used to study kinetic isotope effects (KIE) in metabolic pathways. The C-D bond’s slower cleavage (vs. C-H) alters reaction rates, enabling tracing of metabolic intermediates via LC-MS. For example, deuterated fluorophenoxy groups in related compounds (e.g., 3,5-Difluorobenzoic-d3 acid ) enhance stability in oxidative environments, making them useful for in vivo tracer studies.
Advanced: What computational methods predict the electronic effects of nitro groups on ester stability?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of nitro groups on the benzoate ester’s stability. The 3,5-dinitro substitution increases electrophilicity, which can be correlated with experimental hydrolysis rates. Spectroscopic data (e.g., chemical shifts) validate computational predictions .
Basic: How to purify the compound post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EA).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water .
Advanced: Can the alkyne group participate in click chemistry without affecting the ester?
Methodological Answer:
Yes, under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Protect the ester with a base-resistant group (e.g., tert-butyl) to prevent hydrolysis. Post-click deprotection (e.g., TFA for tert-butyl esters) regenerates the active ester. Monitor reaction compatibility using to detect alkyne-azide cycloadducts (triazole protons at δ 7.5–8.5 ppm) .
Basic: What safety precautions are critical when handling 3,5-dinitrobenzoyl chloride?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coat.
- Ventilation : Use a fume hood due to lachrymatory and corrosive fumes.
- Storage : Keep in a desiccator under inert gas (argon) to prevent moisture absorption .
Advanced: How to resolve contradictions in spectral data for deuterated analogs?
Methodological Answer:
Contradictions (e.g., unexpected signals) may arise from incomplete deuteration or isotopic exchange. Use deuterium-depleted solvents (e.g., CDCl) and validate via 2D NMR (HSQC, HMBC) to assign signals. Cross-reference with HRMS to confirm isotopic purity .
Advanced: What strategies optimize yield in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
- Stepwise Protection : Temporarily protect the alkyne (e.g., TMS) and hydroxyl groups during esterification .
- Low-Temperature Reactions : Conduct nitro group introductions at 0–5°C to minimize decomposition.
- Catalytic Methods : Use Pd-catalyzed couplings for fluorophenoxy installation to enhance efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
